molecular formula C41H73N10O17P3S B12383830 Eicosapentaenoyl-CoA (triammonium)

Eicosapentaenoyl-CoA (triammonium)

Cat. No.: B12383830
M. Wt: 1103.1 g/mol
InChI Key: QCDQAUBOSVTHRQ-RWZJTUFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Polyunsaturated Fatty Acid Metabolism Research

Research in this area often focuses on the enzymes that act upon Eicosapentaenoyl-CoA, such as elongases and desaturases, which further modify its structure to produce other important long-chain omega-3 PUFAs. researchgate.netnih.gov The study of Eicosapentaenoyl-CoA provides a window into the regulation of these pathways and how dietary interventions with omega-3 fatty acids can influence the production of various downstream metabolites.

Significance as a Metabolic Intermediate in Lipid Biochemistry

As a metabolic intermediate, Eicosapentaenoyl-CoA is not an end-product but rather a transient molecule with a high turnover rate. Its importance stems from its position as a substrate for multiple enzymatic reactions. Long-chain fatty acyl-CoAs, including Eicosapentaenoyl-CoA, are recognized as critical regulatory molecules and metabolic intermediates. nih.gov The formation of Eicosapentaenoyl-CoA from EPA is the initial and committing step for its entry into various metabolic fates. nih.gov

These fates include:

Chain elongation and desaturation: Eicosapentaenoyl-CoA can be elongated and desaturated to form other vital omega-3 fatty acids, most notably docosahexaenoic acid (DHA).

Beta-oxidation: It can be transported into mitochondria and peroxisomes for breakdown to generate energy in the form of ATP. researchgate.net

Incorporation into complex lipids: Eicosapentaenoyl-CoA serves as the acyl donor for the synthesis of phospholipids (B1166683), triglycerides, and cholesterol esters, thereby influencing the composition and function of cellular membranes and lipid droplets. nih.govresearchgate.net

Precursor for signaling molecules: It is a substrate for the synthesis of a class of potent anti-inflammatory and pro-resolving mediators known as eicosanoids and resolvins.

The study of Eicosapentaenoyl-CoA and its metabolic partitioning is crucial for understanding how cells regulate the balance between energy production, lipid storage, and the synthesis of signaling molecules, all of which are fundamental aspects of lipid biochemistry. nih.gov

Table 1: Key Properties of Eicosapentaenoyl-CoA (triammonium)

PropertyValue
Chemical Formula C21H36N7O17P3S·3NH3
Molecular Weight 879.6 g/mol
Parent Compound Eicosapentaenoic Acid (EPA)
Metabolic Family Omega-3 Polyunsaturated Fatty Acyl-CoA

Properties

Molecular Formula

C41H73N10O17P3S

Molecular Weight

1103.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenethioate;azane

InChI

InChI=1S/C41H64N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;;;/h5-6,8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4,7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);3*1H3/b6-5-,9-8-,12-11-,15-14-,18-17-;;;/t30-,34-,35-,36+,40-;;;/m1.../s1

InChI Key

QCDQAUBOSVTHRQ-RWZJTUFVSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.N.N.N

Origin of Product

United States

Biosynthesis and Interconversion Pathways of Eicosapentaenoyl Coa

Enzymatic Activation of Eicosapentaenoic Acid to Eicosapentaenoyl-CoA

The initial and obligatory step for the metabolic utilization of eicosapentaenoic acid is its conversion to Eicosapentaenoyl-CoA. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases.

Role of Acyl-CoA Synthetase Long-Chain Family (ACSL) Isoforms in Eicosapentaenoyl-CoA Formation

The Acyl-CoA Synthetase Long-Chain (ACSL) family of enzymes is responsible for the activation of long-chain fatty acids, including EPA, by converting them into their corresponding acyl-CoA thioesters. nih.govebi.ac.ukebi.ac.uk This process is essential for their subsequent involvement in various metabolic pathways such as lipid biosynthesis and fatty acid degradation. wikipedia.org There are five primary isoforms of ACSL in mammals, designated as ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each encoded by a distinct gene and exhibiting different tissue distributions and subcellular localizations. nih.govnih.gov

Studies have shown that specific ACSL isoforms play significant roles in the metabolism of polyunsaturated fatty acids. For instance, ACSL6 has been shown to preferentially promote the metabolism of docosahexaenoic acid (DHA), a downstream metabolite of EPA. nih.gov Overexpression of ACSL6 in cells leads to an increase in both polyunsaturated and saturated fatty acids, with a particular preference for DHA to form DHA-CoA. nih.gov While direct studies focusing solely on the role of all ACSL isoforms in Eicosapentaenoyl-CoA formation are specific, the known function of these enzymes in activating long-chain fatty acids strongly indicates their involvement. nih.govebi.ac.ukebi.ac.uk For example, ACSL3 has been implicated in vascular endothelial dysfunction induced by saturated fatty acids, a process that can be ameliorated by EPA, suggesting an interplay between EPA, ACSL3, and cellular lipid metabolism. nih.gov

Substrate Specificity and Kinetic Parameters of Acyl-CoA Synthetases for Eicosapentaenoic Acid

The various isoforms of Acyl-CoA Synthetases exhibit distinct substrate specificities for different fatty acids. jst.go.jp This specificity is a key determinant of which metabolic pathways a particular fatty acid will enter. For example, ACSL4 shows a preference for arachidonic acid and other highly unsaturated fatty acids. jst.go.jp ACSL1 has a broad substrate specificity for both saturated and unsaturated fatty acids with 16 to 20 carbons. caymanchem.com

Kinetic studies have provided insights into the efficiency of EPA's conversion to Eicosapentaenoyl-CoA. In conscious rats, the incorporation rate of EPA from the precursor Eicosapentaenoyl-CoA pool into brain lipids was determined to be 36 x 10⁻⁴ nmol/s/g, while in the liver, this rate was significantly higher at 2529 x 10⁻⁴ nmol/s/g. nih.gov This highlights the tissue-specific differences in EPA metabolism. The conversion rate of EPA to DHA was found to be 0.65 x 10⁻⁴ nmol/s/g in the brain and 25.1 x 10⁻⁴ nmol/s/g in the liver. nih.gov The substrate specificity of fungal Acetyl-CoA synthetases has been shown to be exquisitely tuned for acetate (B1210297), with a key tryptophan residue limiting the size of the substrate-binding pocket. nih.gov While this is for a different class of synthetase, it illustrates the principle of structural determinants for substrate selection.

Kinetic Parameters of Eicosapentaenoic Acid (EPA) Metabolism in Rats nih.gov
ParameterBrainLiver
EPA Incorporation Rate into Lipids (nmol/s/g x 10⁻⁴)362529
EPA to DHA Conversion Rate (nmol/s/g x 10⁻⁴)0.6525.1

Desaturation and Elongation of Eicosapentaenoyl-CoA Precursors

Eicosapentaenoyl-CoA can also be synthesized from shorter-chain omega-3 fatty acid precursors through a series of desaturation and elongation reactions. These enzymatic steps are crucial for the de novo synthesis of long-chain polyunsaturated fatty acids.

Delta-5 Desaturase Activity in Eicosapentaenoyl-CoA Synthesis

Delta-5 desaturase (Δ5D) is a key enzyme in the biosynthesis of highly unsaturated fatty acids. wikipedia.org It introduces a double bond at the fifth carbon from the carboxyl end of a fatty acid chain. wikipedia.orgmdpi.com In the context of Eicosapentaenoyl-CoA synthesis, Δ5D catalyzes the conversion of eicosatetraenoic acid (20:4n-3) to eicosapentaenoic acid (20:5n-3, or EPA). wikipedia.orgwikipedia.org This is a critical, rate-limiting step in the pathway. acs.org The activity of Δ5D is essential for the endogenous production of EPA from its precursor, α-linolenic acid. nih.gov Studies in various organisms, including the marine diatom Phaeodactylum tricornutum, have confirmed the role of Δ5 desaturase in EPA biosynthesis. acs.org

Delta-6 Desaturase Activity and its Role in Eicosapentaenoyl-CoA Formation

Delta-6 desaturase (Δ6D) is another crucial enzyme in the synthesis of long-chain polyunsaturated fatty acids. wikipedia.org It acts earlier in the pathway than Δ5D, introducing a double bond at the sixth carbon of C18 fatty acids. wikipedia.org Specifically, Δ6D converts α-linolenic acid (ALA; 18:3n-3) to stearidonic acid (SDA; 18:4n-3). wikipedia.orgwikipedia.orgwikipedia.org SDA is then elongated to eicosatetraenoic acid (20:4n-3), the substrate for Δ5D to produce EPA. wikipedia.orgwikipedia.org Therefore, Δ6D activity is an essential prerequisite for the de novo synthesis of Eicosapentaenoyl-CoA from ALA. researchgate.net In some vertebrates, a single enzyme has been identified that possesses both Δ5 and Δ6 desaturase activities, highlighting the evolutionary efficiency of this pathway. nih.gov

Elongation of Eicosapentaenoyl-CoA to Very Long-Chain Polyunsaturated Acyl-CoAs by ELOVL Enzymes

Once formed, Eicosapentaenoyl-CoA can be further elongated to produce even longer-chain polyunsaturated fatty acids. This process is carried out by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs). biorxiv.orgnih.gov These enzymes catalyze the rate-limiting step in the fatty acid elongation cycle, which involves the addition of two-carbon units to the acyl chain. biorxiv.orgresearchgate.net

Alternative Biosynthetic Pathways for Eicosapentaenoic Acid-Derived Acyl-CoAs

While the conventional pathway for EPA synthesis in eukaryotes involves a series of desaturation and elongation steps starting from α-linolenic acid, a distinct and efficient pathway exists in some marine bacteria. nih.govwikipedia.org This alternative route utilizes a multi-enzyme complex known as the polyketide synthase (PKS) system.

Polyketide Synthase (PKS)-like Pathways in Microbial Systems

In contrast to the typical fatty acid synthesis (FAS) pathway, the PKS pathway in certain marine bacteria, such as those from the genera Shewanella and Photobacterium, produces EPA de novo through a series of iterative condensation reactions. nih.govnih.gov This anaerobic pathway uses acetyl-CoA and malonyl-CoA as the fundamental building blocks. wikipedia.orgresearchgate.net The process involves repeated cycles of decarboxylative condensation of malonyl-CoA with a growing acyl chain, which is tethered to an acyl carrier protein (ACP). nih.govresearchgate.net A key distinction from the standard FAS pathway is the introduction of cis double bonds during the chain elongation process by a dehydratase/isomerase enzyme, without the need for NADPH consumption for this specific step. researchgate.net

Research has demonstrated the feasibility of leveraging this microbial PKS pathway for enhanced EPA production. For instance, the entire PKS gene cluster from Shewanella japonica has been successfully expressed in the thraustochytrid Aurantiochytrium, a marine microalga. researchgate.netacs.org This genetic engineering approach led to a significant increase in EPA yield. researchgate.netacs.org The PKS system essentially catalyzes repeated cycles of reduction, dehydration, and condensation to build the EPA molecule. wikipedia.orgresearchgate.net The process begins with the condensation of malonyl-CoA with an acetyl-ACP, followed by reduction by a ketoreductase (KR), dehydration by a dehydratase (DH), and a final reduction of the double bond by an enoyl reductase (ER). researchgate.net This cycle is repeated to achieve the final 20-carbon chain with five double bonds that characterizes EPA. wikipedia.org

The enzymes involved in this PKS pathway are multifunctional, containing various catalytic domains that work in concert to synthesize the polyunsaturated fatty acid. nih.govnih.gov This system is solely responsible for the de novo biosynthesis of EPA in these bacteria, as mutants lacking the PKS genes are unable to produce it. nih.gov The discovery and understanding of this PKS pathway open up new avenues for the sustainable and efficient microbial production of EPA and its activated form, eicosapentaenoyl-CoA.

Enzymatic Interactions and Regulatory Mechanisms of Eicosapentaenoyl Coa Metabolism

Enzymes Utilizing Eicosapentaenoyl-CoA as a Substrate

A variety of enzymes act upon eicosapentaenoyl-CoA, directing its metabolic flow. These include acyltransferases involved in the synthesis of storage and membrane lipids, dehydrogenases that initiate its breakdown, and thioesterases that can release it from its CoA tether.

Acyltransferases are responsible for the esterification of fatty acyl-CoAs, such as eicosapentaenoyl-CoA, to a glycerol (B35011) backbone, forming the building blocks of phospholipids (B1166683) and triacylglycerols (TAGs). The synthesis of these complex lipids is a fundamental cellular process, crucial for membrane structure and energy storage.

The initial step in the de novo synthesis of glycerophospholipids and TAGs is the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferases (GPATs) to produce lysophosphatidic acid. nih.gov Subsequently, 1-acylglycerol-3-phosphate acyltransferases (AGPATs) catalyze the addition of a second fatty acyl-CoA to form phosphatidic acid, a key branch point in lipid synthesis. nih.gov

Research has shown that eicosapentaenoic acid can influence the activity of these enzymes. For instance, in rat liver microsomes, eicosapentaenoic acid was incorporated into triacylglycerol to a lesser extent than oleic acid and its CoA derivative. nih.gov This suggests a degree of substrate preference among the acyltransferases. The final step in TAG synthesis is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT), which esterifies a fatty acyl-CoA to diacylglycerol. nih.govyoutube.com Studies have indicated that eicosapentaenoic acid can inhibit the activity of DGAT, potentially reducing the synthesis and secretion of triacylglycerols from the liver. nih.gov This inhibition was not observed with several other common fatty acyl-CoAs, highlighting a specific interaction between EPA and this key enzyme in TAG synthesis. nih.gov

In addition to the acyl-CoA-dependent pathway, triacylglycerols can also be synthesized via an acyl-CoA-independent pathway catalyzed by phospholipid:diacylglycerol acyltransferase (PDAT). nih.gov This enzyme transfers a fatty acyl group from a phospholipid to diacylglycerol. nih.gov

The incorporation of eicosapentaenoyl-CoA into phospholipids is also a critical process. Phospholipids are the primary components of cellular membranes, and the fatty acid composition of these membranes can significantly impact their physical properties and the function of membrane-bound proteins. The synthesis of phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) also involves acyltransferase activities. For example, acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT) is involved in the remodeling of phospholipids by re-esterifying lysophospholipids with acyl-CoAs. researchgate.net

Table 1: Key Acyltransferases in Eicosapentaenoyl-CoA Metabolism

EnzymeAbbreviationFunctionSubstrate(s)Product(s)Cellular Location
Glycerol-3-phosphate acyltransferaseGPATInitial step in glycerophospholipid and TAG synthesisGlycerol-3-phosphate, Acyl-CoALysophosphatidic acidEndoplasmic Reticulum, Mitochondria
1-acylglycerol-3-phosphate acyltransferaseAGPATSecond step in glycerophospholipid and TAG synthesisLysophosphatidic acid, Acyl-CoAPhosphatidic acidEndoplasmic Reticulum
Acyl-CoA:diacylglycerol acyltransferaseDGATFinal step in TAG synthesisDiacylglycerol, Acyl-CoATriacylglycerolEndoplasmic Reticulum, Lipid Droplets
Phospholipid:diacylglycerol acyltransferasePDATAcyl-CoA-independent TAG synthesisPhospholipid, DiacylglycerolTriacylglycerol, LysophospholipidEndoplasmic Reticulum
Acyl-CoA:lysophosphatidylcholine acyltransferaseLPCATPhospholipid remodelingLysophosphatidylcholine, Acyl-CoAPhosphatidylcholineEndoplasmic Reticulum

Beta-oxidation is the primary catabolic pathway for fatty acyl-CoAs, breaking them down into acetyl-CoA units that can enter the citric acid cycle for energy production. wikipedia.org This process involves a cycle of four enzymatic reactions. The first and often rate-limiting step is catalyzed by acyl-CoA dehydrogenases (ACADs), a family of flavoproteins that introduce a double bond into the fatty acyl-CoA substrate. nih.gov

There are several isoforms of ACADs, each with specificity for fatty acyl-CoAs of different chain lengths:

Very-long-chain acyl-CoA dehydrogenase (VLCAD) acts on fatty acids with chain lengths of 14 to 20 carbons.

Long-chain acyl-CoA dehydrogenase (LCAD) prefers substrates with 12 to 18 carbons. utah.edu

Medium-chain acyl-CoA dehydrogenase (MCAD) is most active with fatty acids of 6 to 12 carbons. utah.edu

Short-chain acyl-CoA dehydrogenase (SCAD) acts on short-chain fatty acids (4 to 6 carbons). utah.edu

Given that eicosapentaenoyl-CoA is a 20-carbon fatty acyl-CoA, its initial beta-oxidation is likely initiated by VLCAD. The process of beta-oxidation for a polyunsaturated fatty acid like eicosapentaenoic acid requires additional auxiliary enzymes to handle the pre-existing double bonds.

The standard beta-oxidation pathway is equipped to handle saturated fatty acids. wikipedia.org However, the cis double bonds found in unsaturated fatty acids like EPA pose a challenge to the enzymatic machinery. For instance, if a double bond is in the cis-Δ³ position, an isomerase is required to convert it to the trans-Δ² configuration, which is a suitable substrate for enoyl-CoA hydratase, the second enzyme in the beta-oxidation spiral. wikipedia.org If a double bond is at an even-numbered carbon, a reductase is also needed. aocs.org

Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze fatty acyl-CoAs to free fatty acids and coenzyme A (CoA). nih.gov This "deactivation" of the fatty acid can play a regulatory role in lipid metabolism by controlling the intracellular concentrations of acyl-CoAs, which can act as signaling molecules and allosteric regulators of various enzymes. nih.govnih.gov

There are two main types of ACOTs, Type I and Type II, which differ in their molecular weight and response to peroxisome proliferators. nih.gov These enzymes are found in various subcellular compartments, including the mitochondria, peroxisomes, and cytoplasm. By hydrolyzing eicosapentaenoyl-CoA, ACOTs can influence its availability for beta-oxidation, incorporation into complex lipids, or other metabolic pathways. For example, some ACOTs exhibit substrate specificity for long-chain and polyunsaturated fatty acyl-CoAs. ACOT7, for instance, is active towards long-chain acyl-CoAs, including arachidonoyl-CoA. nih.gov

The beta-oxidation of unsaturated fatty acids like eicosapentaenoic acid requires the action of auxiliary enzymes, including isomerases, to handle the non-standard configurations of the double bonds. wikipedia.org When a double bond is encountered in a position that cannot be processed by the standard beta-oxidation enzymes, an isomerase is needed to shift its position or change its stereochemistry.

For example, Δ³-Δ²-enoyl-CoA isomerase is essential for the oxidation of unsaturated fatty acids with a double bond at an odd-numbered carbon position. This enzyme converts a cis- or trans-Δ³-enoyl-CoA to a trans-Δ²-enoyl-CoA, which can then be hydrated by enoyl-CoA hydratase. wikipedia.org Interestingly, research has shown that medium-chain acyl-CoA dehydrogenase (MCAD) possesses an intrinsic isomerase activity, though its primary function is dehydrogenation. nih.gov

Regulation of Eicosapentaenoyl-CoA Metabolic Flux

The flow of eicosapentaenoyl-CoA through its various metabolic pathways is tightly regulated to meet the cell's needs for energy, membrane synthesis, and signaling molecules. This regulation occurs at multiple levels, including transcriptional control of the enzymes involved.

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. nih.govnih.gov There are three main isoforms: PPARα, PPARγ, and PPARβ/δ. nih.gov

PPARα is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle. bio-rad.com It is activated by a variety of ligands, including long-chain unsaturated fatty acids and their CoA esters. nih.govnih.gov Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.govbio-rad.com This binding typically leads to the upregulation of genes involved in fatty acid uptake, activation, and catabolism. nih.gov

PPARα plays a crucial role in regulating the expression of many enzymes involved in the metabolism of eicosapentaenoyl-CoA. For example, it upregulates the expression of genes encoding for acyl-CoA synthetases, which activate fatty acids to their CoA esters, as well as the various acyl-CoA dehydrogenases involved in beta-oxidation. bio-rad.com By increasing the expression of these enzymes, PPARα promotes the breakdown of fatty acids, including EPA, for energy.

Studies have shown that PPARα can be activated by eicosapentaenoic acid. This activation leads to the transcriptional upregulation of a suite of genes involved in lipid catabolism, thereby contributing to the lipid-lowering effects of EPA.

Post-Translational Modification and Activity Modulation of Key Enzymes

The activity of enzymes central to Eicosapentaenoyl-CoA metabolism is not static; it is dynamically regulated by post-translational modifications (PTMs). These modifications, which occur after the enzyme protein is synthesized, can rapidly alter an enzyme's conformation, stability, and catalytic efficiency in response to cellular signals. youtube.com

Key enzymes in this pathway, such as long-chain acyl-CoA synthetases (ACSLs), elongases (ELOVLs), and desaturases (FADS), are subject to various PTMs. While research is ongoing to fully elucidate the specific modifications for every enzyme in the pathway, general principles of enzyme regulation provide a framework for understanding their control. Common PTMs include phosphorylation, acetylation, and ubiquitination. youtube.comnih.gov

Acetylation: Acetylation, the addition of an acetyl group, is a critical PTM for regulating metabolic enzymes. youtube.com For instance, the activity of certain acetyl-CoA synthetase enzymes is known to be inhibited by the acetylation of a key lysine (B10760008) residue within the active site. This modification can act as a feedback mechanism in response to high levels of acetyl-CoA, the donor of the acetyl group. nih.gov The removal of this acetyl group, catalyzed by deacetylases like sirtuins, restores the enzyme's activity. nih.gov This reversible acetylation allows for rapid tuning of acyl-CoA synthesis based on the cell's energy and substrate status.

The table below summarizes key post-translational modifications and their potential effects on enzymes involved in fatty acid metabolism, including those in the Eicosapentaenoyl-CoA pathway.

Modification Enzyme Family Mechanism Functional Effect
Acetylation Acyl-CoA Synthetases (ACSs)Addition of an acetyl group to a lysine residue in the active site. nih.govInhibition of enzyme activity, serving as a feedback mechanism. nih.gov
Phosphorylation Acetyl-CoA Carboxylase (ACC)Addition of a phosphate (B84403) group, often hormonally controlled (e.g., by glucagon/insulin). youtube.comyoutube.comTypically inactivates the enzyme, reducing fatty acid synthesis. youtube.com
Ubiquitination VariousAttachment of ubiquitin protein to target the enzyme for degradation by the proteasome. youtube.comRegulates enzyme turnover and abundance.

Feedback Mechanisms and Substrate Availability in Acyl-CoA Homeostasis

The maintenance of a stable intracellular pool of acyl-CoAs, known as acyl-CoA homeostasis, is vital for cellular function. This balance is achieved through intricate feedback mechanisms and is highly sensitive to the availability of substrates. The formation of Eicosapentaenoyl-CoA is the initial step for the entry of EPA into most of its metabolic pathways, making the regulation of its synthesis and degradation critical. wikipedia.orgplos.org

Feedback Inhibition: The products of fatty acid metabolism can regulate the activity of enzymes earlier in the pathway. High concentrations of long-chain acyl-CoAs, including potentially Eicosapentaenoyl-CoA, can act as feedback inhibitors for key enzymes. A primary target for this inhibition is acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA for fatty acid synthesis. youtube.com By inhibiting ACC, high levels of acyl-CoAs signal that the cell has a sufficient supply of fatty acids, thus downregulating further synthesis. Similarly, acyl-CoA synthetases can be inhibited by their own products, representing a direct feedback loop to prevent excessive activation of fatty acids. nih.gov

Transcriptional Regulation by Acyl-CoAs: Fatty acids and their acyl-CoA derivatives are not just metabolites; they are also signaling molecules that can regulate gene expression. nih.gov They act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are transcription factors that control the expression of genes involved in lipid metabolism. nih.gov For example, ligand-activated PPARα upregulates the transcription of genes for enzymes involved in fatty acid catabolism. nih.gov This creates a feed-forward loop where the presence of fatty acids promotes the synthesis of enzymes needed for their breakdown.

Substrate Channeling and Availability: The cell contains multiple isoforms of acyl-CoA synthetases (ACSs) and acyl-CoA thioesterases (ACOTs), which are located in different subcellular compartments and have varying substrate specificities. plos.org This isoform diversity suggests a "channeling" mechanism, where specific ACS enzymes activate fatty acids and direct the resulting acyl-CoA toward a particular metabolic fate, such as oxidation or incorporation into complex lipids. plos.orgnih.gov The hydrolysis of acyl-CoAs by ACOTs reverses this activation, releasing the free fatty acid and deactivating it, which can prevent its entry into metabolic pathways. plos.org Furthermore, the availability of substrates like free fatty acids and Coenzyme A is a fundamental determinant of the rate of acyl-CoA synthesis. creative-proteomics.com Acyl-CoA-binding proteins (ACBPs) also play a role by binding to acyl-CoAs, which can prevent their inhibitory effects on enzymes and transport them within the cell. nih.gov

The following table details key molecules involved in the feedback regulation of acyl-CoA homeostasis.

Regulatory Molecule Target Enzyme/Process Mechanism of Action Outcome
Long-chain acyl-CoAs Acetyl-CoA Carboxylase (ACC)Allosteric feedback inhibition. youtube.comDecreased fatty acid synthesis.
Fatty Acids / Acyl-CoAs Peroxisome Proliferator-Activated Receptors (PPARs)Act as ligands to activate transcription factors. nih.govnih.govIncreased expression of genes for fatty acid oxidation.
Acyl-CoA-Binding Protein (ACBP) Acyl-CoA transport and availabilityBinds to acyl-CoA esters, alleviating their inhibitory effects on transporters and enzymes. nih.govModulates the free acyl-CoA pool and facilitates intracellular transport.
Citrate Acetyl-CoA Carboxylase (ACC)Allosteric activation. libretexts.orgIncreased fatty acid synthesis.

Genetic Influences on Eicosapentaenoyl-CoA Pathway Enzyme Expression

The efficiency of the metabolic pathway that produces EPA, the direct precursor to Eicosapentaenoyl-CoA, is significantly influenced by an individual's genetic makeup. nih.gov Variations, or polymorphisms, in the genes that code for the key desaturase and elongase enzymes can lead to substantial differences in the ability to synthesize long-chain polyunsaturated fatty acids (LC-PUFAs). mygenefood.comresearchgate.net

The FADS Gene Cluster: The most well-studied genetic influence relates to the fatty acid desaturase (FADS) gene cluster on chromosome 11, which includes the genes for delta-5 desaturase (FADS1) and delta-6 desaturase (FADS2). nih.gov These enzymes are critical for introducing double bonds into fatty acid chains during the conversion of shorter-chain omega-3s, like alpha-linolenic acid (ALA), into EPA. xcode.life Single nucleotide polymorphisms (SNPs) within the FADS genes are strongly associated with circulating levels of omega-3 and omega-6 fatty acids. nih.govresearchgate.net

For example, certain FADS1 and FADS2 variants are associated with higher levels of the precursor ALA but lower levels of EPA, suggesting a reduced conversion efficiency. researchgate.net Conversely, other variants are linked to more efficient conversion. These genetic differences can impact an individual's nutritional requirements and their risk for chronic diseases. nih.gov Studies have shown that individuals with specific genotypes, such as the GG genotype for the SNP rs1535 in the FADS2 gene, may have a higher risk of inflammatory conditions and may derive greater therapeutic benefit from omega-3 supplementation. mygenefood.com This genetic variability is also seen across different ethnic populations, with some variations being more common in individuals of Hispanic American ancestry with greater American Indigenous heritage, potentially placing them at a higher risk of omega-3 deficiency. news-medical.net

Elongase Genes (ELOVL): In addition to desaturases, fatty acid elongases, encoded by ELOVL genes, are essential for extending the carbon chain of fatty acids. SNPs in the ELOVL2 gene have been strongly associated with the plasma proportions of omega-3 LC-PUFAs. researchgate.net These enzymes work in concert with the FADS desaturases to synthesize EPA and subsequently docosahexaenoic acid (DHA). nih.gov

The table below provides an overview of key genes with polymorphisms that affect the Eicosapentaenoyl-CoA pathway.

Gene Enzyme SNP Example Functional Consequence of a Specific Allele
FADS1 Delta-5 Desaturase (Δ5D)-Minor alleles are associated with lower levels of eicosapentaenoic acid (EPA). researchgate.net
FADS2 Delta-6 Desaturase (Δ6D)rs1535The GG genotype is associated with an increased risk of inflammatory conditions; individuals may benefit more from omega-3 supplementation. mygenefood.com The T allele of rs3834458 is linked to reduced enzyme activity. xcode.life
ELOVL2 Elongation of Very Long Chain Fatty Acids Protein 2rs3734398, rs2236212SNPs are strongly associated with plasma levels of n-3 long-chain polyunsaturated fatty acids. researchgate.net
ELOVL5 Elongation of Very Long Chain Fatty Acids Protein 5-This is a key elongase in human T-cells for converting 18- and 20-carbon PUFAs. nih.gov Genetic variations could impact immune cell lipid composition.

Cellular and Subcellular Biotransformations Involving Eicosapentaenoyl Coa

Eicosapentaenoyl-CoA in Intracellular Lipid Remodeling and Turnover

Eicosapentaenoyl-CoA is a key intermediate in the dynamic processes of lipid synthesis, storage, and breakdown. Its incorporation into and release from complex lipids allows cells to remodel their lipid stores and respond to changing energy demands and structural needs.

Research has shown that EPA-CoA is a substrate for the synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. However, its incorporation can be less efficient compared to other fatty acyl-CoAs. In studies using rat liver microsomes, eicosapentaenoic acid and its CoA derivative were incorporated into triacylglycerol to a lesser extent than oleic acid and oleoyl-CoA. nih.gov This is partly because eicosapentaenoic acid can inhibit the enzyme acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT), which catalyzes the final step in TAG synthesis. nih.gov

Table 1: Research Findings on Eicosapentaenoyl-CoA in Lipid Remodeling

Finding Model System Key Enzyme/Process Affected Outcome
Lower incorporation into triacylglycerol compared to oleoyl-CoA. nih.gov Rat Liver Microsomes Acyl-CoA:1,2-diacylglycerol O-acyltransferase (DGAT) Reduced synthesis and secretion of triacylglycerol. nih.gov
Overexpression of ACS4 increases EPA activation. nih.gov COS-1 Cells Acyl-CoA Synthetase 4 (ACS4) Elevated cellular levels of triacylglycerol upon EPA incubation. nih.gov
Down-regulation of lipogenic genes. researchgate.net Human Subcutaneous Adipocytes Genes for lipogenesis Prevention of fat storage. researchgate.net

Contribution of Eicosapentaenoyl-CoA to Membrane Lipid Composition and Dynamics

The incorporation of EPA, via its activated EPA-CoA intermediate, into membrane phospholipids (B1166683) is crucial for maintaining membrane properties and function, particularly in specific environmental conditions.

In the cold-adapted bacterium Shewanella livingstonensis, EPA is found as a component of membrane phospholipids, where it constitutes about 5.1% of total fatty acids at 4°C. mdpi.com Genetic disruption of EPA synthesis in this bacterium leads to significant growth defects, abnormal intracellular membranes, and problems with cell division at low temperatures. mdpi.com This suggests that EPA's role extends beyond simply increasing bulk membrane fluidity; it is likely involved in specific interactions with membrane proteins that are essential for proper membrane organization and cellular processes at cold temperatures. mdpi.com

The specific type of phospholipid into which EPA is incorporated can be influenced by metabolic processing. Studies on fish oil have shown that different enrichment methods can alter the distribution of EPA among various lipid classes, including the membrane phospholipids phosphatidylglycerol (PG) and phosphatidylethanolamine (B1630911) (PE). mdpi.com This indicates that the metabolic pathways utilizing EPA-CoA can channel it into different types of membrane lipids, thereby fine-tuning the membrane's composition and dynamic properties.

Table 2: Impact of Eicosapentaenoyl-CoA on Membrane Lipids

Organism/System Observation Functional Implication
Shewanella livingstonensis EPA is a component of phospholipids, essential at low temperatures. mdpi.com Plays a beneficial role in membrane organization and cell division, possibly through specific protein interactions. mdpi.com

Subcellular Compartmentalization of Eicosapentaenoyl-CoA Metabolism

The metabolism of fatty acids and their CoA esters is highly compartmentalized within the cell. Because acyl-CoA molecules like EPA-CoA are generally impermeable to membranes, they must be synthesized or transported into the specific organelles where they are required. nih.govmdpi.com This spatial separation allows for precise and independent regulation of metabolic pathways occurring in different subcellular locations. nih.gov

The endoplasmic reticulum (ER) is a major hub for lipid synthesis and modification. It is here that EPA-CoA participates in key anabolic pathways. One such critical process is the elongation of EPA-CoA (a 20-carbon fatty acyl-CoA) to docosapentaenoyl-CoA (a 22-carbon fatty acyl-CoA). This reaction occurs within the ER lumen and is catalyzed by fatty acid elongase enzymes like ELOVL5 and ELOVL2. mdpi.com The ER is also the primary site for the synthesis of complex lipids, including triacylglycerols and phospholipids. As mentioned previously, studies with liver microsomes (fragments of the ER) confirm that EPA-CoA is a substrate for TAG synthesis in this compartment. nih.gov The enzymes responsible for activating fatty acids, the acyl-CoA synthetases, are also found on the ER membrane, ensuring a local supply of activated substrates like EPA-CoA for these synthetic processes. youtube.com

Mitochondria are central to cellular energy production through processes like the TCA cycle and β-oxidation. Long-chain acyl-CoA synthetases, such as ACSL1, are located on the mitochondrial membranes, where they can activate fatty acids like EPA, forming EPA-CoA directly at the site of its subsequent catabolism. youtube.com The presence of EPA has been shown to promote mitochondrial biogenesis and up-regulate genes involved in fatty acid oxidation in human adipocytes, suggesting that the resulting EPA-CoA is readily utilized in mitochondrial β-oxidation to produce energy. researchgate.net Furthermore, mitochondria contain a unique phospholipid, cardiolipin (B10847521), which can be rich in polyunsaturated fatty acids. Oxidized fatty acids derived from cardiolipin can be released to act as signaling molecules, representing a distinct mitochondrial pathway for generating lipid mediators that could involve EPA. nih.gov

In eukaryotic algae, the synthesis of fatty acids is a cooperative process between plastids (chloroplasts) and the endoplasmic reticulum. The de novo synthesis of fatty acids, which produces C16 and C18 fatty acids from acetyl-CoA, occurs within the plastid. nih.govnih.gov These initial fatty acid products are then exported from the plastid to the cytosol. nih.govnih.gov

For the synthesis of very-long-chain polyunsaturated fatty acids like EPA, these C16 and C18 precursors must be activated to their acyl-CoA forms by long-chain acyl-CoA synthetases (LACS) and are then further elongated and desaturated, primarily in the endoplasmic reticulum. nih.govresearchgate.netnih.gov However, the plastid plays a crucial role beyond just providing the basic building blocks. In some algae, key desaturase enzymes are located within the plastid. For instance, in Chlamydomonas reinhardtii, the sole ω-3 fatty acid desaturase is plastid-located, and it influences the fatty acid profile of lipids in both the plastid and other cellular membranes. usc.gal This indicates that the plastid provides essential desaturated precursors for the final synthesis of EPA-CoA in the ER. In some microalgae, an alternative pathway for triacylglycerol synthesis has been proposed to exist within the plastid itself, suggesting that in these organisms, EPA-CoA could be directly utilized for lipid storage inside the organelle. mdpi.com

Eicosapentaenoyl-CoA as a Precursor in Molecular Signaling Pathways

The formation of EPA-CoA is a critical initiating step for the molecular signaling cascades through which EPA exerts its biological effects. By being converted into its metabolically active CoA thioester, EPA can be channeled into pathways that lead to the production of signaling molecules or can influence gene expression.

For example, the induction of apoptosis (programmed cell death) in lymphoma cells by EPA is dependent on its activation to EPA-CoA. nih.gov Inhibiting acyl-CoA synthetase activity reduces the formation of EPA-CoA and subsequently abrogates EPA-induced apoptosis. nih.gov In vascular endothelial cells, EPA has been shown to counteract the inflammatory effects induced by saturated fatty acids. This protective effect involves the regulation of long-chain acyl-CoA synthetase 3 (ACSL3) expression, which in turn modulates the NF-κB signaling pathway, a key regulator of inflammation. bohrium.com Furthermore, EPA can induce broad anti-inflammatory effects by altering gene expression in immune cells through mechanisms involving the NRF2 antioxidant response element, a process that is predicated on the initial metabolic activation of EPA to EPA-CoA. nih.gov

Biochemical Basis for Eicosanoid Biosynthesis

The biosynthesis of eicosanoids from EPA is a multi-step process that begins with the release of free EPA from the sn-2 position of membrane phospholipids by the action of phospholipase A2 (PLA2). nih.gov This pool of EPA is largely derived from the initial activation of dietary EPA to Eicosapentaenoyl-CoA by acyl-CoA synthetases (ACS), followed by its esterification into phospholipids. Once liberated, free EPA serves as a substrate for three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) epoxygenase pathways, leading to the production of a diverse array of bioactive lipid mediators. nih.govnih.govnih.gov

The enzymes responsible for activating EPA to Eicosapentaenoyl-CoA are long-chain acyl-CoA synthetases. These enzymes are found in various subcellular locations, including the endoplasmic reticulum and peroxisomes, highlighting the widespread metabolic roles of EPA-CoA. nih.govnih.gov

Cyclooxygenase (COX) Pathway

The COX pathway, occurring in the endoplasmic reticulum, converts free EPA into the 3-series prostanoids, including prostaglandins (B1171923) (PG) and thromboxanes (TX). nih.gov There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-2 is notable for its ability to oxygenate EPA with greater efficiency than COX-1. nih.gov The process involves the introduction of molecular oxygen to form an unstable intermediate, prostaglandin (B15479496) G3 (PGG3), which is then rapidly converted to prostaglandin H3 (PGH3). PGH3 serves as the common precursor for the synthesis of various prostaglandins and thromboxane (B8750289) A3 (TXA3) by specific synthases.

Lipoxygenase (LOX) Pathway

The LOX pathway enzymes are primarily located in the cytosol and catalyze the insertion of molecular oxygen into free EPA to produce hydroperoxyeicosatetraenoic acids (HpETEs). nih.gov Different LOX isoforms, such as 5-LOX, 12-LOX, and 15-LOX, exhibit positional specificity, leading to a variety of hydroperoxy derivatives. These intermediates are subsequently converted to the 5-series leukotrienes (LT) and other related compounds. For instance, 5-LOX initiates the synthesis of leukotriene A5 (LTA5), a key precursor for other leukotrienes like LTB5 and LTC5.

Cytochrome P450 (CYP) Epoxygenase Pathway

The CYP epoxygenase pathway, predominantly localized in the endoplasmic reticulum, metabolizes free EPA to epoxyeicosatetraenoic acids (EEQs). nih.govnih.govresearchgate.net Various CYP isoforms, particularly from the CYP2C and CYP2J families, are involved in this transformation. nih.gov These enzymes introduce an epoxide group across one of the double bonds of EPA, resulting in the formation of different EEQ regioisomers. These epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatetraenoic acids (DHEQs). nih.gov

The following tables provide a detailed overview of the key enzymes, their subcellular locations, and the transformations they catalyze in the biosynthesis of eicosanoids derived from EPA.

Table 1: Key Enzymes in the Biotransformation of Eicosapentaenoic Acid

EnzymeSubcellular LocationSubstrateProduct
Acyl-CoA Synthetase (ACS) Endoplasmic Reticulum, PeroxisomesEicosapentaenoic Acid (EPA) + CoAEicosapentaenoyl-CoA
Phospholipase A2 (PLA2) Cell Membrane, CytosolPhospholipids (containing EPA)Free Eicosapentaenoic Acid
Cyclooxygenase (COX-1 & COX-2) Endoplasmic ReticulumFree Eicosapentaenoic AcidProstaglandin H3 (PGH3)
Prostaglandin Synthases Endoplasmic Reticulum, CytosolProstaglandin H3 (PGH3)Prostaglandins (e.g., PGE3, PGD3)
Thromboxane Synthase Endoplasmic ReticulumProstaglandin H3 (PGH3)Thromboxane A3 (TXA3)
5-Lipoxygenase (5-LOX) Cytosol, Nuclear EnvelopeFree Eicosapentaenoic Acid5-Hydroperoxyeicosatetraenoic Acid (5-HpETE)
Leukotriene A4 Hydrolase CytosolLeukotriene A5 (LTA5)Leukotriene B5 (LTB5)
Leukotriene C4 Synthase Nuclear EnvelopeLeukotriene A5 (LTA5)Leukotriene C5 (LTC5)
Cytochrome P450 Epoxygenases Endoplasmic ReticulumFree Eicosapentaenoic AcidEpoxyeicosatetraenoic Acids (EEQs)
Soluble Epoxide Hydrolase (sEH) CytosolEpoxyeicosatetraenoic Acids (EEQs)Dihydroxyeicosatetraenoic Acids (DHEQs)

Table 2: Eicosanoids Derived from Eicosapentaenoic Acid

Eicosanoid ClassPrecursorKey Biosynthetic EnzymesExamples
Prostaglandins Prostaglandin H3Prostaglandin SynthasesPGE3, PGD3, PGF3α, PGI3
Thromboxanes Prostaglandin H3Thromboxane SynthaseTXA3
Leukotrienes 5-HpETE5-Lipoxygenase, LTA4 Hydrolase, LTC4 SynthaseLTB5, LTC5, LTD5, LTE5
Epoxyeicosatetraenoic Acids Free Eicosapentaenoic AcidCytochrome P450 Epoxygenases17,18-EEQ, 14,15-EEQ, 11,12-EEQ, 8,9-EEQ, 5,6-EEQ

Advanced Analytical Methodologies for Eicosapentaenoyl Coa Research

Chromatographic Techniques for Separation and Identification of Eicosapentaenoyl-CoA

Chromatography is the cornerstone of analyzing acyl-CoA species, enabling their separation from a multitude of other cellular metabolites. The choice of technique depends on whether the intact thioester or its fatty acid component is the target of the analysis.

High-Performance Liquid Chromatography (HPLC) is the predominant method for the separation of intact long-chain acyl-CoA thioesters, including Eicosapentaenoyl-CoA. Reversed-phase (RP) HPLC is typically employed, separating molecules based on their hydrophobicity. The long eicosapentaenoyl chain provides significant hydrophobic character, allowing for effective retention and separation on non-polar stationary phases.

Commonly used columns for acyl-CoA analysis are C4, C8, and C18. While C18 columns offer strong retention for lipids, C4 columns are also effective and can provide good resolution for these bulky molecules. nih.gov The separation of polyunsaturated acyl-CoAs, such as Eicosapentaenoyl-CoA, from their saturated and monounsaturated counterparts can be achieved through careful optimization of the mobile phase gradient. gerli.com Gradient elution is necessary, typically involving an aqueous buffer (like potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent, most commonly acetonitrile. nih.govresearchgate.net The large CoA portion of the molecule contains an adenine (B156593) ring, which has a strong UV absorbance at approximately 260 nm, allowing for detection with a UV detector. gerli.com However, for higher specificity and sensitivity, HPLC is most often coupled with mass spectrometry.

Table 1: Example HPLC Parameters for Long-Chain Acyl-CoA Separation

ParameterCondition 1Condition 2
Stationary Phase (Column)Reversed-Phase C4 nih.govReversed-Phase C18 gerli.com
Mobile Phase ATriethylamine acetate (B1210297) buffer nih.gov75 mM KH₂PO₄, pH 4.9 gerli.comresearchgate.net
Mobile Phase BAcetonitrile nih.govAcetonitrile researchgate.net
Elution ModeGradient nih.govGradient researchgate.net
DetectionUV (260 nm) / Mass Spectrometry nih.govgerli.comUV (260 nm) / Mass Spectrometry gerli.com

Gas Chromatography (GC) is not suitable for the analysis of intact Eicosapentaenoyl-CoA due to the molecule's large size, high polarity, and extremely low volatility. However, GC coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for analyzing the fatty acid profile of a biological sample, which can indirectly provide information about the Eicosapentaenoyl-CoA pool. researchgate.net

For this analysis, the acyl-CoA pool is first subjected to hydrolysis (typically alkaline or acidic) to cleave the thioester bond, releasing the free fatty acid (eicosapentaenoic acid). mdpi.com Because fatty acids themselves have limited volatility, they must be converted into more volatile, non-polar derivatives prior to GC analysis. The most common derivatization method is esterification to form fatty acid methyl esters (FAMEs). restek.com This is often achieved using reagents like boron trifluoride (BF₃) in methanol. restek.com An alternative is silylation to form trimethylsilyl (B98337) (TMS) derivatives using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com

Once derivatized, the FAME or TMS-ether of EPA can be separated from other fatty acid derivatives on a capillary GC column (e.g., a polar wax-type or a non-polar DB-5ms column) and identified and quantified by mass spectrometry. researchgate.netmdpi.com

Mass Spectrometry-Based Quantification and Structural Elucidation of Eicosapentaenoyl-CoA

Mass spectrometry (MS) is an indispensable tool for the analysis of Eicosapentaenoyl-CoA, offering unparalleled sensitivity and structural specificity. When coupled with liquid chromatography (LC), it provides a robust platform for both quantification and detailed characterization.

LC-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Eicosapentaenoyl-CoA in biological extracts. nih.govnih.gov This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry. Using an electrospray ionization (ESI) source, acyl-CoAs can be readily ionized, typically in positive or negative mode. nih.govresearchgate.net

For quantification, the mass spectrometer is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.govchemrxiv.orgrothamsted.ac.uk In this approach, a specific precursor ion corresponding to the ionized Eicosapentaenoyl-CoA molecule is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic fragment ion (product ion) is monitored by the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interference from the complex sample matrix. A common fragmentation for acyl-CoAs is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion. nih.gov

Method validation is critical for ensuring accurate and reliable quantification. nih.govresearchgate.netmdpi.com Key validation parameters include:

Linearity: Establishing a concentration range over which the instrument response is proportional to the analyte concentration.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For long-chain acyl-CoAs, LOQs in the low nanomolar range (e.g., 4.2 nM) have been achieved. nih.gov

Accuracy and Precision: Determining how close the measured values are to the true value and the degree of scatter between replicate measurements.

Matrix Effect: Assessing the influence of co-eluting compounds from the biological matrix on the ionization of the analyte.

Recovery: Measuring the efficiency of the extraction process.

Table 2: Representative LC-MS/MS Method Validation Parameters for Acyl-CoA Quantification

Validation ParameterTypical Finding for Acyl-CoA AnalysisReference
InstrumentationTriple Quadrupole (QqQ) or QTRAP Mass Spectrometer chemrxiv.orgnih.gov
Ionization ModeElectrospray Ionization (ESI), Positive or Negative nih.govresearchgate.net
Quantification ModeMultiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM) nih.govrothamsted.ac.uk
Linear RangeValidated over several orders of magnitude (e.g., 0.1-500 ng/mL) researchgate.net
AccuracyGenerally within 85-120% of the nominal value researchgate.net
Precision (CV%)Typically less than 15% nih.gov
Lower Limit of Quantification (LLOQ)Low nM to sub-nM concentrations (e.g., 4.2 nM for VLC-acyl-CoAs) nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), using instruments such as Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provides an alternative and powerful approach for acyl-CoA analysis. nih.goviitpkd.ac.inresearchgate.net Instead of monitoring only a few predefined MRM transitions, HRMS instruments measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution. This allows for the confident identification of Eicosapentaenoyl-CoA based on its precise molecular formula.

HRMS is particularly valuable for "untargeted" or "profiling" studies, where the goal is to measure a wide range of acyl-CoAs simultaneously without needing to predefine every analyte. nih.goviitpkd.ac.in The high-resolution data allows for the separation of Eicosapentaenoyl-CoA from other isobaric species (molecules with the same nominal mass but different elemental compositions). Following detection, HRMS/MS (or all-ion fragmentation) can be used to generate high-resolution fragment spectra, which serve as a definitive fingerprint for structural confirmation. rothamsted.ac.uk This approach has been successfully used to profile widespread changes in the acyl-CoA pool in response to nutritional stress, such as a high-fat diet. nih.govresearchgate.net

Isotopic Labeling Strategies for Eicosapentaenoyl-CoA Metabolic Flux Analysis

Isotopic labeling is a powerful strategy to investigate the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govmdpi.com This technique involves introducing a substrate enriched with a stable isotope (e.g., Carbon-13, ¹³C) into a biological system and tracing its incorporation into downstream metabolites, such as Eicosapentaenoyl-CoA. eurisotop.com

To study the flux through the pathway leading to Eicosapentaenoyl-CoA, one could supply cells or organisms with ¹³C-labeled eicosapentaenoic acid (e.g., uniformly labeled U-¹³C₂₀-EPA). The cellular machinery would then activate this labeled fatty acid, converting it into ¹³C-Eicosapentaenoyl-CoA. By measuring the rate of appearance and the isotopic enrichment of labeled Eicosapentaenoyl-CoA over time using LC-MS or LC-HRMS, researchers can quantify the rate of its synthesis and turnover. eurisotop.comnih.gov

This approach provides direct, dynamic information that cannot be obtained from static concentration measurements alone. nih.gov It can reveal how different conditions (e.g., diet, disease state, or drug treatment) alter the rate at which EPA is utilized to form Eicosapentaenoyl-CoA, providing crucial insights into the regulation of omega-3 fatty acid metabolism. mdpi.comnih.gov

Spectrophotometric and Enzyme-Coupled Assays for Eicosapentaenoyl-CoA Detection

Spectrophotometric and enzyme-coupled assays for the detection of eicosapentaenoyl-CoA primarily leverage the activity of two classes of enzymes: acyl-CoA oxidases (ACOX) and acyl-CoA dehydrogenases (ACADs). These enzymes catalyze the initial, rate-limiting step in the β-oxidation of fatty acyl-CoAs.

The fundamental principle of these assays involves the enzymatic oxidation of the acyl-CoA substrate. In the case of ACOX, the reaction yields a trans-2,3-dehydroacyl-CoA and hydrogen peroxide (H₂O₂). The production of H₂O₂ is then quantified spectrophotometrically through a secondary, coupled reaction. This is often achieved by using a peroxidase enzyme that, in the presence of H₂O₂, catalyzes the oxidation of a chromogenic substrate, resulting in a colored product whose absorbance can be measured. A variety of such substrates are available, allowing for flexibility in detection wavelengths and sensitivity.

Similarly, assays employing ACADs monitor the reduction of an electron acceptor that is coupled to the oxidation of the acyl-CoA. This can be a dye that changes color upon reduction, allowing for direct spectrophotometric measurement of the reaction progress. The choice of the specific ACOX or ACAD isoform is critical, as their substrate specificities vary significantly.

Detailed Research Findings

Research into the enzymatic assays for EPA-CoA has focused on identifying and characterizing enzymes with suitable activity and specificity for this polyunsaturated acyl-CoA. Different isoforms of ACOX and ACAD exhibit preferences for fatty acyl-CoAs of varying chain lengths (short, medium, long, and very-long) and degrees of unsaturation.

Studies have shown that certain long-chain acyl-CoA dehydrogenases (LCAD) are integral to the mitochondrial β-oxidation of unsaturated fatty acids. nih.gov Furthermore, acyl-CoA dehydrogenase 9 (ACAD-9) has been identified as being particularly active with unsaturated long-chain acyl-CoAs. bioassaysys.com This suggests that isoforms like LCAD and ACAD-9 are promising candidates for the development of specific assays for EPA-CoA.

The enzymatic reactions underlying these assays can be summarized as follows:

Acyl-CoA Oxidase (ACOX) Based Assay:

Eicosapentaenoyl-CoA + O₂ → trans-2,3-Dehydroeicosapentaenoyl-CoA + H₂O₂

H₂O₂ + Chromogenic Substrate (reduced) ---(Peroxidase)--> Oxidized Chromogenic Substrate (colored) + H₂O

Acyl-CoA Dehydrogenase (ACAD) Based Assay:

Eicosapentaenoyl-CoA + Electron Acceptor (oxidized) → trans-2,3-Dehydroeicosapentaenoyl-CoA + Electron Acceptor (reduced/colored)

The development of these assays requires careful optimization of reaction conditions, including pH, temperature, and the concentrations of all components, to ensure accurate and reproducible quantification of EPA-CoA.

Interactive Data Table: Enzyme Specificity in Acyl-CoA Assays

Enzyme ClassSpecific Isoform(s)Substrate PreferenceRelevance for Eicosapentaenoyl-CoA Assay
Acyl-CoA Oxidase (ACOX)Peroxisomal ACOXVaries (short, medium, long-chain)Certain isoforms active on long-chain unsaturated acyl-CoAs.
Acyl-CoA Dehydrogenase (ACAD)Long-Chain ACAD (LCAD)Long-chain, including unsaturatedKey enzyme in the β-oxidation of unsaturated fatty acids. nih.gov
Acyl-CoA Dehydrogenase (ACAD)ACAD-9Long-chain unsaturatedHigh activity with unsaturated long-chain acyl-CoAs. bioassaysys.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Eicosapentaenoyl-CoA (triammonium)?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to resolve structural details. Pair with reverse-phase liquid chromatography (LC) to assess purity under gradient elution conditions. Validate methods using certified reference materials or synthetic standards .
  • Key Considerations: Ensure spectral assignments align with predicted chemical shifts for acyl-CoA esters, and report solvent systems used to avoid artifacts.

Q. How should researchers design experiments to evaluate the stability of Eicosapentaenoyl-CoA (triammonium) under physiological conditions?

  • Methodological Answer: Conduct kinetic stability studies by incubating the compound in buffers mimicking physiological pH (e.g., 7.4), temperature (37°C), and ionic strength. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm for CoA moiety) or LC-MS over 24–72 hours. Include controls with antioxidants (e.g., DTT) to assess oxidative susceptibility .
  • Key Considerations: Document environmental variables (e.g., light exposure, oxygen levels) using ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) to ensure data integrity .

Q. What protocols are essential for synthesizing Eicosapentaenoyl-CoA (triammonium) in vitro?

  • Methodological Answer: Follow enzymatic synthesis using acyl-CoA synthetase with eicosapentaenoic acid (EPA), ATP, and coenzyme A. Purify via anion-exchange chromatography, and confirm triammonium salt formation through elemental analysis or ion chromatography. Compare yields across pH ranges (6.5–8.5) to optimize conditions .

Advanced Research Questions

Q. How can computational modeling elucidate the interaction between Eicosapentaenoyl-CoA (triammonium) and its enzymatic targets (e.g., β-oxidation enzymes)?

  • Methodological Answer: Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities and molecular dynamics (MD) simulations (e.g., GROMACS) to study conformational changes. Validate models with mutagenesis data or cryo-EM structures. Use free-energy perturbation (FEP) calculations to quantify thermodynamic contributions of specific residues .
  • Key Considerations: Cross-validate computational results with kinetic assays (e.g., Michaelis-Menten parameters) to reconcile theoretical and empirical data .

Q. What strategies resolve contradictions in reported bioactivity data for Eicosapentaenoyl-CoA (triammonium) across studies?

  • Methodological Answer: Perform a systematic review using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Apply meta-analysis to quantify effect sizes, and stratify data by experimental conditions (e.g., substrate concentration, incubation time). Replicate critical studies under standardized protocols .
  • Key Considerations: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up validation .

Q. How can multi-omics integration enhance understanding of Eicosapentaenoyl-CoA (triammonium)'s role in lipid metabolism?

  • Methodological Answer: Combine transcriptomics (RNA-seq) to identify upregulated pathways (e.g., peroxisomal β-oxidation), metabolomics (LC-MS) to quantify acyl-CoA pools, and proteomics (SILAC) to assess enzyme abundance. Use pathway enrichment tools (e.g., MetaboAnalyst) to map interactions and validate with isotope tracing (¹³C-EPA) .

Methodological Frameworks and Best Practices

  • Literature Review: Utilize PICO (Population, Intervention, Comparison, Outcome) to structure searches in databases like PubMed and Web of Science. Exclude non-primary sources (e.g., book chapters) to maintain rigor .
  • Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and code in repositories like Zenodo or GitHub .
  • Ethical Reporting: Cite primary literature comprehensively and avoid "citation stacking" to maintain academic integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.